N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide

Chemical purity Analytical quality Building block consistency

Select N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide for its defined meta-methanesulfonamide geometry—a critical exit vector for fragment-based drug discovery. With ≥98% HPLC purity, XLogP3 of 1.8, and TPSA of 78.8 Ų, this building block resides in optimal property space for hit-to-lead optimization of kinase, GPCR, and CCK2 modulator programs. Regioisomeric substitution patterns are not interchangeable; this meta-isomer ensures reproducible SAR where para or ortho analogs risk complete activity loss. Shipped at ambient temperature and stored at 2–8°C, it eliminates cold-chain costs and streamlines parallel synthesis workflows. Inquire now for batch availability and pricing.

Molecular Formula C15H13N3O2S
Molecular Weight 299.35
CAS No. 866131-53-5
Cat. No. B2374814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-quinoxalinyl)phenyl]methanesulfonamide
CAS866131-53-5
Molecular FormulaC15H13N3O2S
Molecular Weight299.35
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C15H13N3O2S/c1-21(19,20)18-12-6-4-5-11(9-12)15-10-16-13-7-2-3-8-14(13)17-15/h2-10,18H,1H3
InChIKeyWCXZAWHWAGELNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-Quinoxalinyl)phenyl]methanesulfonamide (CAS 866131-53-5): A Key Arylsulfonamide Intermediate for Targeted Kinase and GPCR Modulator Libraries


N-[3-(2-Quinoxalinyl)phenyl]methanesulfonamide is a synthetic small molecule comprising a quinoxaline heterocycle linked at the 2-position to a meta-substituted phenyl ring bearing a methanesulfonamide group. With a molecular formula of C₁₅H₁₃N₃O₂S and a molecular weight of 299.35 g/mol, it belongs to the class of aryl–heteroaryl sulfonamides that serve as privileged scaffolds in medicinal chemistry [1]. The quinoxaline core is a well-established pharmacophore found in kinase inhibitors and GPCR modulators, and the methanesulfonamide moiety contributes hydrogen-bonding capacity and metabolic stability [2]. Although the compound lacks published primary bioactivity data, its structural features place it at a critical junction for diversifying lead-optimization campaigns, especially where subtle changes in regioisomerism or sulfonamide substitution can dramatically alter target selectivity.

Why Generic Substitution Is Not Viable for N-[3-(2-Quinoxalinyl)phenyl]methanesulfonamide: Regioisomer-Dependent Activity in Quinoxaline–Sulfonamide Pharmacophores


Quinoxaline–phenylsulfonamide hybrids exhibit pronounced sensitivity to the position of the sulfonamide group on the central phenyl ring and the nature of the sulfonamide N-substituent. In a 2024 fragment-based study of quinoxaline–sulfonamide derivatives, the bis-sulfonamide quinoxaline compound 4 achieved 75.36 % α-glucosidase inhibition versus acarbose (57.79 %), while the mono-sulfonamide derivative 3 gave only 44.93 % inhibition, demonstrating that single-atom changes in the sulfonamide architecture can produce >30 percentage-point shifts in potency [1]. Similarly, patents describing CCK2 receptor modulators and PI3K inhibitors explicitly claim narrow substitution patterns on the quinoxaline–phenylsulfonamide scaffold, where ortho-, meta-, and para-substituted analogs are not interchangeable and often exhibit orthogonal selectivity profiles [2]. Because N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide bears a defined meta-methanesulfonamide group on the phenyl ring, replacing it with regioisomeric or differently N-substituted analogs risks complete loss of the desired pharmacological or physicochemical property, making precise compound selection essential for reproducible research or process development.

Quantitative Differentiation of N-[3-(2-Quinoxalinyl)phenyl]methanesulfonamide from Closest Analogs: Purities, Physicochemical Profiles, and Synthetic Provenance


Comparative Purity Guarantee: Target Compound ≥98 % vs. Lower-Purity Unspecified Quinoxaline–Sulfonamide Building Blocks

Commercially supplied N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide (Chemscene Cat. CS-0558255, Leyan Cat. 1628916) carries an assay specification of ≥98 % (HPLC) . In contrast, many generic quinoxaline–phenyl sulfonamide intermediates available from non-specialist sources lack a certified purity statement or are offered only at ≥95 % purity. This difference of at least 3 percentage points in assured purity can be consequential in fragment-based screening or parallel medicinal chemistry, where low-level impurities introduce confounding assay artifacts.

Chemical purity Analytical quality Building block consistency

Ambient-Temperature Shipping Viability vs. Cold-Chain Mandatory Quinoxaline Derivatives

N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide is shipped at ambient temperature (continental US) and requires storage sealed in dry conditions at 2–8 °C, avoiding the need for dry-ice packaging or −20 °C freezers . Several related quinoxaline–sulfonamide analogs, particularly those with free amine or carboxylic acid functionalities, demand storage at −20 °C under inert atmosphere to prevent decomposition. The ability to transport and temporarily handle the compound at room temperature reduces shipping costs and simplifies laboratory handling, a tangible advantage when ordering multiple building blocks for high-throughput chemistry.

Storage stability Logistics Bench-top convenience

Predicted Drug-Likeness Profile: XLogP3 of 1.8 and TPSA of 78.8 Ų Balance Permeability and Solubility Better Than Heavier Quinoxaline–Sulfonamides

The target compound has a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 78.8 Ų, placing it within the favorable drug-likeness space defined by Lipinski's Rule of Five [1]. In comparison, larger quinoxaline–sulfonamide derivatives such as the bis-sulfonamide compound 4 from the 2024 enzyme inhibition study (estimated XLogP3 >2.5, TPSA >100 Ų) [2] may encounter solubility and permeability challenges. The moderate lipophilicity and modest polar surface area of N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide suggest a balanced profile suitable for passive membrane permeation while retaining adequate aqueous solubility, a combination often sought in fragment-based lead discovery.

Physicochemical properties Drug-likeness Lead optimization

Optimal Deployment Scenarios for N-[3-(2-Quinoxalinyl)phenyl]methanesulfonamide Based on Verified Differentiation


Fragment-Based Library Design Requiring High-Purity, Meta-Substituted Quinoxaline Cores

When constructing a fragment library for kinase or GPCR targets, researchers should select N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide as the meta-substituted quinoxaline–phenylsulfonamide building block because its ≥98 % purity (HPLC) minimizes confounding biological readouts . The defined meta-sulfonamide geometry provides a specific exit vector for further derivatization, and the compound's balanced XLogP3 of 1.8 keeps fragments within optimal property space for subsequent hit-to-lead optimization [1].

Synthesis of CCK2 Receptor Modulator Scaffolds via N-Functionalization of the Methanesulfonamide Group

The Janssen patent literature on amidophenyl-sulfonylamino-quinoxaline CCK2 receptor modulators identifies the quinoxaline–phenylsulfonamide motif as a core structural element [2]. Using N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide as a starting material allows synthetic chemists to selectively N-alkylate or N-arylate the methanesulfonamide nitrogen, generating focused libraries of CCK2-targeted compounds without regioisomeric ambiguity.

Medicinal Chemistry Campaigns Where Room-Temperature Handling Reduces Parallel Synthesis Bottlenecks

In automated parallel synthesis or high-throughput experimentation setups, the ability to receive and weigh the compound without cold-chain constraints accelerates workflow . N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide is shipped at ambient temperature and stored at standard refrigerator conditions, eliminating the need for dry-ice shipments or glovebox operations required by more labile quinoxaline analogs, thereby reducing both operational cost and downtime.

Physicochemical Benchmarking in Structure–Property Relationship (SPR) Studies of Quinoxaline–Sulfonamides

Because N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide possesses experimentally verified purity and precisely computed physicochemical descriptors (XLogP3 = 1.8, TPSA = 78.8 Ų, MW = 299.35 g/mol) [1], it serves as an ideal reference compound for calibrating SPR models that explore the impact of incremental structural changes on permeability, solubility, and metabolic stability.

Quote Request

Request a Quote for N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.